![molecular formula C23H17NOS2 B2999984 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-85-9](/img/structure/B2999984.png)
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, also known as PTQ, is a synthetic compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Structural and Optical Properties :
- Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of related quinoline derivatives, focusing on thin film applications. They found that these compounds, when deposited as thin films, retain their chemical bonds and exhibit specific optical properties, such as transmittance and reflectance in a certain spectral range (Zeyada, El-Nahass, & El-Shabaan, 2016).
Nonlinear Optical Research :
- Khalid et al. (2019) explored the nonlinear optical (NLO) properties of quinoline derivatives, revealing their potential in technology-related applications. The study highlighted the significant NLO properties of these compounds, suggesting their usefulness in various technological applications (Khalid et al., 2019).
Electrochromic Properties :
- Berridge et al. (2007) synthesized a new terthiophene, including a quinoxaline unit, and studied its electrochromic properties. The polymer derived from this compound exhibited distinct color states and fast switching speeds, making it a candidate for electrochromic applications (Berridge et al., 2007).
Dielectric Properties :
- Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) analyzed the dielectric properties of quinoline derivative thin films, revealing their potential in electronic and electrical applications due to their specific dielectric behaviors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties :
- Zeyada, El-Nahass, and El-Shabaan (2016) also studied the photovoltaic properties of quinoline derivatives, particularly their applications in organic-inorganic photodiode fabrication. They found these compounds suitable for use as photodiodes, indicating their utility in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Molecular Stability and Charge Transfer :
- Padalkar and Sekar (2014) conducted a study on quinoline-based fluorophores, revealing insights into their molecular stability and charge transfer mechanisms. This suggests potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Chemical Synthesis and Reactions :
- Various studies have focused on the synthesis and reactions of thienoquinolines, highlighting their versatility in chemical synthesis and potential applications in the development of new compounds and materials (Görlitzer et al., 2006; Bakhite et al., 1991; Saoudi et al., 2015).
Biological Activity :
- Although not directly related to 6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline, there are studies exploring the biological activities of related quinoline compounds, indicating a broader scope of research applications beyond the specified requirements (Dave & Rahatgaonkar, 2016; El-Gaby et al., 2006).
Propiedades
IUPAC Name |
6-phenoxy-4-[(E)-2-thiophen-2-ylethenyl]-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NOS2/c1-2-6-16(7-3-1)25-21-10-4-9-19-22(21)24-20(18-13-15-27-23(18)19)12-11-17-8-5-14-26-17/h1-12,14H,13,15H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMXKXNWEBILPM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


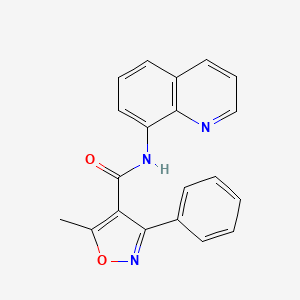
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)
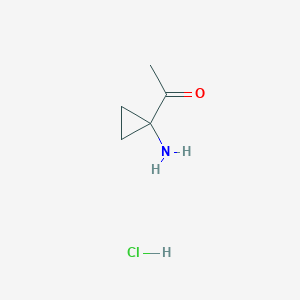
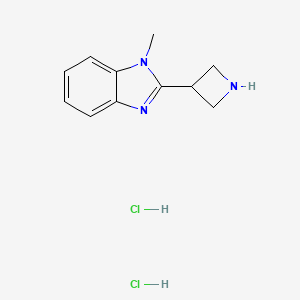
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)
![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)

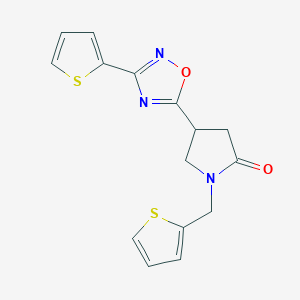
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
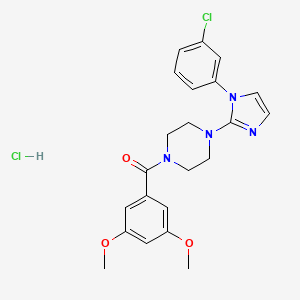
![4-[5-(2,5-dichloro-3-thienyl)-1H-pyrazol-1-yl]phenyl methyl ether](/img/structure/B2999918.png)

![2-{[(4-Butylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2999924.png)